molecular formula C15H8F2N4OS B2887708 2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-19-3

2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B2887708
M. Wt: 330.31
InChI Key: NHTTYNKGHSWOIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves acid-mediated one-pot domino reactions of substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . This process has been developed for the synthesis of novel and architecturally unique thiazolo[2,3-b] quinazolinone derivatives under microwave irradiation . A series of thiazolo[2,3-b] quinazolinone derivatives have been synthesized and the excellent fluorescence behaviors of some of the molecules have been reported .


Molecular Structure Analysis

The molecular structure of this compound is unique and allows for the incorporation of different electron-donating and electron-withdrawing substituents on the aryl moieties of the target molecules . This structure contributes towards the development of medicinally relevant products with fluorescence properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are efficient and economical . The reactions are domino processes, which are remarkable in terms of efficiency and sustainability . These one-pot multi-component domino reactions (MDRs) grant remarkable advantages over conventional bimolecular reactions due to their convergence, atom-economy, operational simplicity, structural diversity, and short synthetic pathway .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been synthesized and evaluated for their anticancer activities. These compounds, including thiadiazol substituted quinazolin-4-(3H)-ones, have shown promising in vitro anticancer activity against HeLa (Human cervical cancer cell) cells. Some of these compounds were also effective in preventing tumor growth in mice, indicating their potential as anticancer agents (Joseph et al., 2010).

Anti-Inflammatory Activity

New derivatives of 4(3H)-quinazolinones have been synthesized and evaluated for their anti-inflammatory activities. These compounds have demonstrated significant in vitro and in vivo anti-inflammatory effects, highlighting their potential use in the development of anti-inflammatory agents (Thorat et al., 2021).

Antimicrobial Activity

A variety of quinazolinone derivatives have been synthesized and assessed for their antimicrobial properties. These compounds have shown antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The most potent compounds in this series demonstrated significant inhibitory effects against a range of bacterial and fungal pathogens (Singh et al., 2010).

Anticonvulsant and CNS Depressant Activity

Some novel 2-methyl-3-(1′,3′,4′-thiadiazoyl)-4(3H)quinazolinones have been explored for their anticonvulsant and CNS depressant activities. Notably, one of the synthesized compounds exhibited both anticonvulsant and CNS depressant activities, suggesting their potential use in the treatment of neurological disorders (Mishra et al., 2007).

Antibacterial and Antifungal Activities

Synthesized quinazolin-4(3H)-one derivatives containing a 1,3,4-thiadiazole moiety have been evaluated for their antibacterial and antifungal activities. These studies have revealed compounds with significant inhibition against various phytopathogenic bacteria and fungi, indicating their potential as agricultural microbicides (Wang et al., 2019).

Diuretic Agents

Research has also been conducted on quinazolin-4(3H)-one derivatives to evaluate their diuretic activity. Compounds containing either a thiazole or a 1,3,4-thiadiazole moiety have been prepared and showed promising diuretic activity. This suggests their potential application in the development of new diuretic agents (Maarouf et al., 2004).

properties

IUPAC Name

2-(2,6-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N4OS/c16-9-5-3-6-10(17)12(9)19-14-20-21-13(22)8-4-1-2-7-11(8)18-15(21)23-14/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTTYNKGHSWOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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